molecular formula C14H10F3N3O4 B4998157 N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B4998157
M. Wt: 341.24 g/mol
InChI Key: MHNVYACLHDHMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group, two nitro groups, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of 2-methylphenylamine to form 2-methyl-4,6-dinitroaniline. This intermediate is then subjected to a trifluoromethylation reaction using a suitable trifluoromethylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2,4-dinitroaniline: Similar structure but lacks the trifluoromethyl group.

    N-(2-methylphenyl)-2,6-dinitroaniline: Similar structure but lacks the trifluoromethyl group.

    N-(2-methylphenyl)-4-nitro-2-(trifluoromethyl)aniline: Similar structure but has only one nitro group.

Uniqueness

N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c1-8-4-2-3-5-10(8)18-13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNVYACLHDHMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.